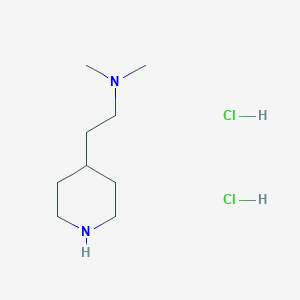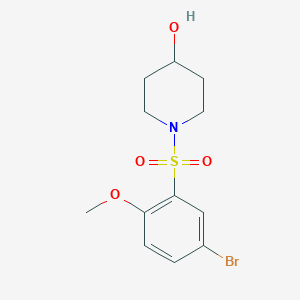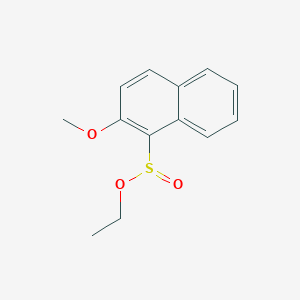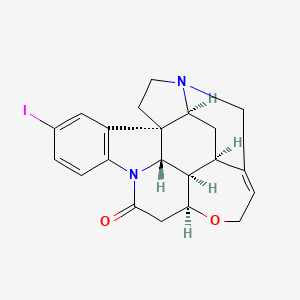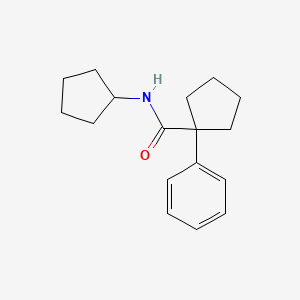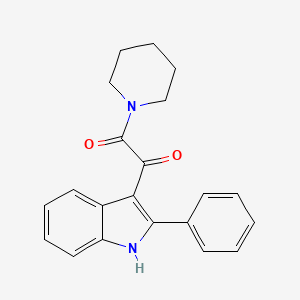
1-(2-phenyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione
Overview
Description
Indole is a heterocyclic compound that is widely distributed in both natural and synthetic compounds. It consists of a benzene ring fused to a pyrrole ring . The phenyl group is a functional group consisting of a benzene ring minus one hydrogen atom . The combination of these groups in a compound could potentially lead to a variety of biological activities.
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution due to the excessive delocalization of π-electrons . This property could potentially influence the chemical reactivity of “1-(2-phenyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione”.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Indole itself is known to be a crystalline, colorless compound with a specific odor .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has highlighted the importance of specific chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes, which are crucial for assessing drug-drug interactions. Compounds similar to "1-(2-phenyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione" might play a role in the selectivity and potency of these inhibitors due to their structural characteristics. Such studies are vital for predicting potential interactions in drug metabolism and for the development of safer pharmaceuticals (Khojasteh et al., 2011).
Indole Synthesis Methodologies
The synthesis of indole derivatives, including the core structure of "this compound," has been a significant area of research. A comprehensive review on indole synthesis methods offers insights into the classification of various synthetic strategies, which are crucial for the development of novel compounds with potential therapeutic applications (Taber & Tirunahari, 2011).
Role in Drug Metabolism and Pharmacodynamics
A review on Aldo-Keto Reductase (AKR) 1C3 inhibitors, which includes N-phenylsulfonyl-indoles and related compounds, discusses their application in treating hormonal and hormonal independent malignancies. This showcases the therapeutic potential of compounds structurally related to "this compound" in oncology and other diseases (Penning, 2017).
Biological Activities of Indole Derivatives
Another study investigates the synthesis and evaluation of ligands for D2-like receptors, emphasizing the significance of arylalkyl substituents in enhancing the potency and selectivity of the binding affinity. This research underscores the potential pharmacological applications of indole derivatives in the development of antipsychotic agents (Sikazwe et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral activity, reduce inflammation, or even halt the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may interfere with the replication of viruses, modulate inflammatory responses, or disrupt the proliferation of cancer cells .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Future Directions
properties
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(21(25)23-13-7-2-8-14-23)18-16-11-5-6-12-17(16)22-19(18)15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZLFDCJSLGJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
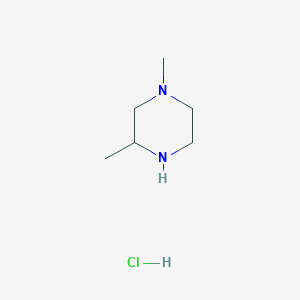
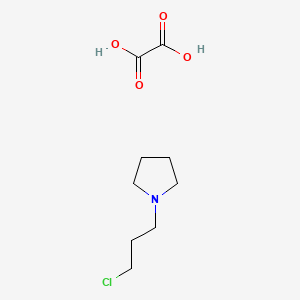
![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)

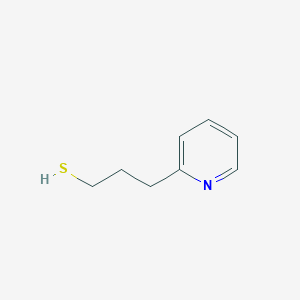
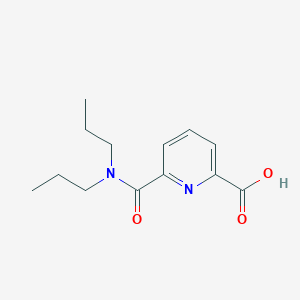
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)
